molecular formula C15H21ClF3NO2 B6338870 t-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate HCl CAS No. 1159823-65-0

t-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate HCl

Cat. No. B6338870
CAS RN: 1159823-65-0
M. Wt: 339.78 g/mol
InChI Key: XPBFWUJMQZBYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of tert-butylamine , which is an aliphatic primary amine. It also contains a trifluoromethyl group , which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom.


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butylamine can be synthesized from 2-methylpropane via amination . Trifluoromethyl groups can be introduced into organic compounds using various methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The compound likely contains a tert-butyl group, which is equivalent to 2-methylpropane minus one hydrogen atom from carbon 2 . It also has an aminomethyl group (NH2CH2-) and a trifluoromethyl group (CF3) attached to a phenyl ring.


Chemical Reactions Analysis

The compound, like other tert-butylamine derivatives, may undergo reactions typical of amines, such as acid-base reactions. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .

Scientific Research Applications

Benzylic Position Reactions

The benzylic position of this compound is chemically interesting. Benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations . Researchers explore its reactivity in various substitution reactions, including nucleophilic substitutions and rearrangements.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, compounds with boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2.ClH/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18;/h4-7,11H,8-9,19H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBFWUJMQZBYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.